molecular formula C14H11BrO3S B8695005 Methyl 8-bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate

Methyl 8-bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate

Cat. No.: B8695005
M. Wt: 339.21 g/mol
InChI Key: CLNJEYFKVONOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate is a useful research compound. Its molecular formula is C14H11BrO3S and its molecular weight is 339.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrO3S

Molecular Weight

339.21 g/mol

IUPAC Name

methyl 8-bromo-4,5-dihydrothieno[3,2-d][1]benzoxepine-2-carboxylate

InChI

InChI=1S/C14H11BrO3S/c1-17-14(16)12-6-8-4-5-18-11-7-9(15)2-3-10(11)13(8)19-12/h2-3,6-7H,4-5H2,1H3

InChI Key

CLNJEYFKVONOEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=C(C=C(C=C3)Br)OCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Z)-8-Bromo-5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde 9 was dissolved in 10 mL DMF and treated sequentially with potassium carbonate (2.20 g, 16.6 mmol) and methyl thioglycolate (0.83 mL). The whole was heated at 50° C. overnight, cooled to room temperature, diluted with water and extracted with ethylacetate. The combined organics were washed with brine, dried over sodium sulfate and concentrated. The crude residue was purified by flash column chromatography (20-50% ethylacetate in hexanes) to give 2.20 g (78% yield) 10 as a colorless solid. 1H NMR (DMSO-d6, 500 MHz) 7.70 (s, 1H), 7.67 (d, J=8.5 Hz, 1H), 7.31-7.28 (m, 2H), 4.32 (t, J=5.0 Hz, 2H), 3.84 (s, 3H), 3.21 (t, J=5.0 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
78%

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